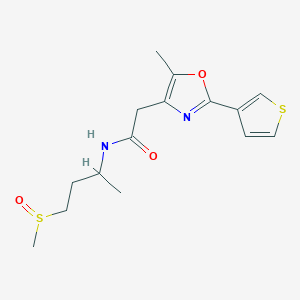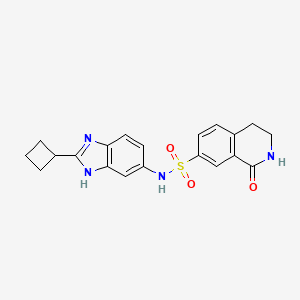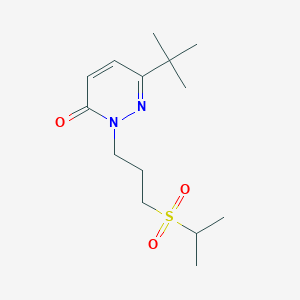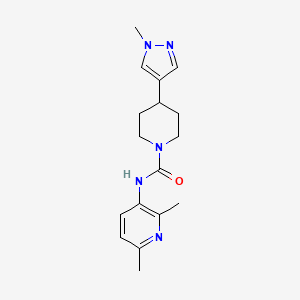![molecular formula C15H27N5O2S B6970018 1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine](/img/structure/B6970018.png)
1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethyl group and a pyridine ring that is further modified with an ethyl(methyl)sulfamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine typically involves multi-step organic synthesis. One common route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Substitution on the Piperazine Ring: The ethyl group is introduced to the piperazine ring via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Pyridine Derivative: The pyridine ring is synthesized separately, often starting from 2-chloropyridine, which undergoes nucleophilic substitution with an amine to introduce the desired substituents.
Coupling of the Piperazine and Pyridine Rings: The final step involves coupling the piperazine derivative with the pyridine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amino or thiol-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies investigating its effects on cellular processes and its potential as an inhibitor of specific enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-4-[5-[[[methylsulfamoyl]amino]methyl]pyridin-2-yl]piperazine
- 1-Ethyl-4-[5-[[[ethylsulfamoyl]amino]methyl]pyridin-2-yl]piperazine
Uniqueness
1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine is unique due to the presence of both ethyl and methyl groups on the sulfonamide moiety, which can influence its biological activity and pharmacokinetic properties. This dual substitution can enhance its binding affinity and specificity towards certain biological targets compared to similar compounds with only one type of substituent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
1-ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O2S/c1-4-18(3)23(21,22)17-13-14-6-7-15(16-12-14)20-10-8-19(5-2)9-11-20/h6-7,12,17H,4-5,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFQCJRXNDJZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)CNS(=O)(=O)N(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-butyl-2-[4-(3-methyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B6969936.png)
![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-(oxolan-2-yl)ethanamine](/img/structure/B6969938.png)
![3-cyano-4-fluoro-N-methyl-N-[2-(oxan-4-yl)ethyl]benzenesulfonamide](/img/structure/B6969944.png)

![N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B6969959.png)

![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine](/img/structure/B6969975.png)
![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B6969989.png)
![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-phenyl-1,4-diazepane-1-carboxamide](/img/structure/B6969995.png)

![1-[(2-Methylphenyl)methylsulfonyl]-4-(1-methylpyrazol-4-yl)piperazine](/img/structure/B6970007.png)
![4-[(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methylamino]benzonitrile](/img/structure/B6970008.png)
![tert-butyl (3aS,6aR)-2-(3-hydroxypyridine-2-carbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B6970013.png)

